molecular formula C17H16N2O4 B7478838 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid

3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid

Cat. No. B7478838
M. Wt: 312.32 g/mol
InChI Key: YQDABNFNLKRYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid, also known as DAHBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DAHBA is a synthetic molecule that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. DAHBA has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been studied for its potential use in the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid has also been shown to possess anticancer properties, and it has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid in lab experiments is its well-established mechanism of action. 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid has been extensively studied, and its mechanism of action is well understood. This makes it a reliable tool for studying the effects of COX inhibition on various biological processes. However, one of the limitations of using 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid in lab experiments is its potential toxicity. 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid has been shown to be toxic at high concentrations, and care must be taken to ensure that it is used in a safe and responsible manner.

Future Directions

There are several future directions for the study of 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid. One area of research is the development of new synthetic methods for the production of 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid. This could lead to the development of more efficient and cost-effective methods for the synthesis of 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid. This could lead to a better understanding of how 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid is metabolized and how it interacts with other drugs. Finally, the development of new analogs of 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid could lead to the discovery of new drugs with improved efficacy and reduced toxicity.

Synthesis Methods

3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid can be synthesized using various methods. One of the most common methods involves the reaction of 2,3-dihydroindole with 2-bromoacetic acid to give 2-(2-bromoacetyl)indole. This intermediate is then reacted with 4-hydroxybenzoic acid to give 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid. Other methods involve the use of different starting materials and reagents, but the overall synthetic pathway is similar.

Scientific Research Applications

3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid has also been shown to possess anticancer properties, and it has been studied for its potential use in cancer therapy.

properties

IUPAC Name

3-[[2-(2,3-dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-15-6-5-12(17(22)23)9-13(15)18-16(21)10-19-8-7-11-3-1-2-4-14(11)19/h1-6,9,20H,7-8,10H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDABNFNLKRYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=C(C=CC(=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid

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